4,4'-Azobis(4-cyano-1-pentanol)

Description

BenchChem offers high-quality 4,4'-Azobis(4-cyano-1-pentanol) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Azobis(4-cyano-1-pentanol) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-cyano-5-hydroxypentan-2-yl)diazenyl]-5-hydroxy-2-methylpentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O2/c1-11(9-13,5-3-7-17)15-16-12(2,10-14)6-4-8-18/h17-18H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTIJBANDVIHPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCO)(C#N)N=NC(C)(CCCO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4693-47-4 | |

| Record name | 4,4'-Azobis(4-cyano-1-pentanol) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004693474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Introduction: A Functional Initiator for Advanced Polymer Architectures

An In-Depth Technical Guide to 4,4'-Azobis(4-cyano-1-pentanol) for Researchers and Drug Development Professionals

Prepared by a Senior Application Scientist, this guide provides a detailed overview of the chemical structure, properties, and applications of the functional azo initiator, 4,4'-Azobis(4-cyano-1-pentanol). This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this versatile molecule.

4,4'-Azobis(4-cyano-1-pentanol) is a specialized azo compound designed to initiate free-radical polymerization.[1] What sets this initiator apart is the presence of terminal hydroxyl (-OH) groups, which are retained in the resulting polymer chains. This dual functionality—initiation and the introduction of reactive sites—makes it a valuable tool for the synthesis of functional polymers, block copolymers, and other advanced macromolecular structures. These functionalized polymers are of significant interest in fields such as drug delivery, coatings, and biomaterials, where the ability to subsequently modify a polymer's properties is crucial.[1]

Chemical Structure and Identification

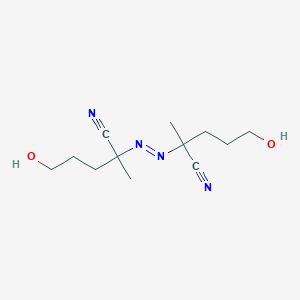

The unique architecture of 4,4'-Azobis(4-cyano-1-pentanol) is central to its utility. The molecule is symmetrical, with a central azo group (-N=N-) flanked by two identical cyanopentanol moieties.

-

Molecular Formula: C₁₂H₂₀N₄O₂

-

Molecular Weight: 252.31 g/mol

-

CAS Number: 4693-47-4

The presence of the azo group provides the thermally labile linkage necessary for radical generation, while the nitrile (-C≡N) group influences the electronic environment of the resulting radical, and the terminal hydroxyl group offers a site for post-polymerization modification.[1]

Caption: Chemical structure of 4,4'-Azobis(4-cyano-1-pentanol).

Physicochemical Properties

The physical and chemical properties of an initiator are critical for its proper selection and use in a polymerization reaction. While some experimental data for 4,4'-Azobis(4-cyano-1-pentanol) is available, certain key parameters, like the 10-hour half-life temperature, are not well-documented in readily accessible literature.

| Property | Value | Source |

| Appearance | White or light yellow crystalline powder | [1] |

| Melting Point | 75-85 °C | [2] |

| Boiling Point (Predicted) | 417.4 °C at 760 mmHg | |

| Density (Predicted) | 1.08 g/cm³ | |

| Solubility | Poorly soluble in water, soluble in alcoholic organic solvents. | [2] |

Thermal Decomposition and Initiation Mechanism

The core function of an azo initiator is its thermal decomposition to generate free radicals. When heated, the C-N bonds adjacent to the azo group weaken, leading to the homolytic cleavage of the azo linkage and the liberation of nitrogen gas (N₂). This process results in the formation of two identical cyanopentanol radicals.

Caption: General mechanism of thermal decomposition and polymerization initiation.

These radicals then initiate polymerization by adding to a monomer molecule, creating a new radical species that can further react with other monomers to propagate the polymer chain.

Applications in Polymer Synthesis

The unique properties of 4,4'-Azobis(4-cyano-1-pentanol) make it suitable for a variety of polymerization applications.

Free-Radical Polymerization of Vinyl Monomers

This initiator is effective for the polymerization of a range of vinyl monomers, including styrenes and acrylates.[2] The resulting polymers will have terminal hydroxyl groups, which can be used for subsequent reactions, such as chain extension or grafting. This allows for the creation of block copolymers and other complex architectures. The use of this initiator can lead to polymers with a narrow molecular weight distribution, which is advantageous for many applications.[2]

Synthesis of Functional Polymers

The primary advantage of using 4,4'-Azobis(4-cyano-1-pentanol) is the direct incorporation of hydroxyl functionality into the polymer backbone. This is particularly useful in the synthesis of:

-

Telechelic Polymers: Polymers with reactive functional groups at both ends.

-

Macromonomers: Polymers with a polymerizable group at one end.

-

Block Copolymers: Through the subsequent initiation of a second monomer from the hydroxyl-terminated polymer.

Polymerization of Acrylamide

A notable application is in the aqueous solution polymerization of acrylamide. Studies have shown that 4,4'-Azobis(4-cyano-1-pentanol) can be used to produce polyacrylamide with hydroxyl terminal groups. This functionalized polyacrylamide can then be used in redox polymerization systems with ceric ions to achieve chain extension and increase the polymer's molecular weight.

Preparation of Foaming Materials

This initiator can also be utilized in the production of foaming materials like polyurethane.[2] During the polymerization process, the decomposition of the azo compound releases nitrogen gas, which acts as a blowing agent to create a porous structure. The radicals generated also contribute to the crosslinking and curing of the polymer matrix, resulting in a uniform pore structure.[2]

Synthesis of 4,4'-Azobis(4-cyano-1-pentanol)

Sources

4,4'-Azobis(4-cyano-1-pentanol) mechanism of radical formation

An In-depth Technical Guide to the Mechanism of Radical Formation from 4,4'-Azobis(4-cyano-1-pentanol)

Abstract

This technical guide provides a comprehensive examination of the mechanism of radical formation from 4,4'-Azobis(4-cyano-1-pentanol), a functional azo initiator of significant interest in polymer science, materials engineering, and drug development. We will explore the fundamental principles governing its decomposition, the kinetics of radical generation, the critical role of the solvent "cage effect," and the influence of its unique molecular structure. This document is intended for researchers, scientists, and professionals seeking a deep, mechanistically-grounded understanding to leverage this initiator's full potential in advanced applications.

Introduction: The Strategic Value of Functional Azo Initiators

In the realm of free-radical polymerization, initiators are the catalysts that dictate the onset and control of polymer chain formation.[1] Among these, azo initiators, characterized by a central diazene (-N=N-) group, are prized for their predictable, first-order decomposition kinetics, which are largely insensitive to the solvent environment.[2][3] This predictability makes them indispensable tools for precise polymer synthesis.[4]

4,4'-Azobis(4-cyano-1-pentanol) distinguishes itself as a "functional" initiator. Its molecular structure incorporates terminal hydroxyl (-OH) groups, which are preserved in the radical species it generates.[5] This feature is strategically important, as it enables the direct synthesis of polymers with reactive hydroxyl end-groups (telechelic polymers). These functional termini serve as handles for subsequent chemical modifications, such as grafting, cross-linking, or conjugation to biomolecules, making this initiator particularly valuable for creating advanced materials, coatings, and drug delivery systems.[4][6]

The Core Mechanism: From Stable Molecule to Reactive Radicals

The generation of free radicals from 4,4'-Azobis(4-cyano-1-pentanol) is not spontaneous; it requires an input of energy to overcome the activation barrier for the decomposition of the parent molecule. This can be achieved through two primary pathways: thermal activation and photochemical induction.

Thermal Decomposition

The most common method for initiating radical formation from azo compounds is thermal decomposition.[7] When heated, the 4,4'-Azobis(4-cyano-1-pentanol) molecule undergoes a concerted, homolytic cleavage of the two carbon-nitrogen (C-N) bonds flanking the central azo group.[8][9] This process is driven by the thermodynamically favorable extrusion of a highly stable dinitrogen (N₂) molecule, a reaction with a significant positive entropy change.

The overall reaction proceeds as follows:

-

Activation: The parent molecule absorbs thermal energy.

-

Homolytic Cleavage & N₂ Extrusion: The C-N bonds break, releasing a molecule of nitrogen gas.

-

Radical Formation: This results in the formation of two identical, primary 4-cyano-1-pentanol radicals.[3]

These carbon-centered radicals are the active species that initiate polymerization by attacking monomer units.[7]

Caption: Thermal decomposition pathway of 4,4'-Azobis(4-cyano-1-pentanol).

Photochemical Decomposition

Alternatively, radical generation can be induced by irradiating the azo compound with light of an appropriate wavelength, typically in the ultraviolet (UV) range.[9] The azo group contains a chromophore that absorbs UV energy, promoting the molecule to an excited state. From this excited state, it undergoes the same C-N bond cleavage and nitrogen extrusion to yield the identical radical pair, often at significantly lower temperatures than required for thermal decomposition.[10][11]

The "Cage Effect": A Micro-Environmental Hurdle to Initiation

Immediately following decomposition, the newly formed radical pair and the nitrogen molecule do not instantly disperse. They are momentarily trapped within a "cage" of surrounding solvent molecules.[12][13] The fate of these geminate radicals within this cage is a critical determinant of the initiator's overall efficiency.[14][15]

Within the solvent cage, three competing pathways exist:

-

Cage Escape: The radicals diffuse away from each other and out of the solvent cage. These "free" radicals are the only ones that can initiate a polymerization reaction. This is the desired outcome.[13]

-

Geminate Recombination: The two radicals can collide and reform a stable, non-radical covalent bond. In the case of 4,4'-Azobis(4-cyano-1-pentanol), this would primarily lead to the formation of a ketenimine intermediate through C-N coupling, a common side reaction for this class of initiators.[10][16]

-

Disproportionation: One radical abstracts an atom (typically hydrogen) from its partner, resulting in two different stable, non-radical molecules.

The fraction of radicals that successfully escape the solvent cage to initiate polymerization is known as the initiator efficiency (ƒ) . For most azo initiators in common solvents, this value typically ranges from 0.5 to 0.8, meaning 20-50% of the generated radicals are wasted through in-cage reactions.[3][13]

Caption: Competing fates of the geminate radical pair within the solvent cage.

Decomposition Kinetics and Influential Factors

The decomposition of 4,4'-Azobis(4-cyano-1-pentanol), like other azo initiators, follows predictable first-order kinetics .[3][17] This means the rate of decomposition is directly proportional to the concentration of the initiator itself.

The rate is governed by the rate constant, kd, which is highly sensitive to temperature and is described by the Arrhenius equation. A common industry metric for comparing initiators is the 10-hour half-life temperature (T10h) , the temperature at which 50% of the initiator decomposes over a 10-hour period. For the closely related and well-studied analogue, 4,4'-Azobis(4-cyanovaleric acid) (ACVA), the T10h is approximately 65-69°C in aqueous media.[10][11] It is expected that 4,4'-Azobis(4-cyano-1-pentanol) has a similar decomposition profile.

| Parameter | Description | Typical Value (for ACVA analogue) | Reference |

| Decomposition Order | The kinetic order of the decomposition reaction. | First-Order | [17] |

| Activation Energy (Ea) | The minimum energy required to initiate decomposition. | ~132 kJ mol⁻¹ | [11][17] |

| 10-hour Half-Life (T10h) | Temperature for 50% decomposition in 10 hours. | 65-69 °C | [10] |

| Initiator Efficiency (ƒ) | Fraction of radicals that escape the solvent cage. | 0.5 - 0.8 | [3] |

Experimental Protocol: Determining Decomposition Kinetics via UV-Vis Spectrophotometry

The rate of thermal decomposition can be reliably measured by monitoring the disappearance of the azo chromophore using UV-Vis spectrophotometry.

Methodology

-

Solution Preparation: Prepare a dilute stock solution of 4,4'-Azobis(4-cyano-1-pentanol) in a suitable solvent (e.g., DMSO, methanol).

-

Spectrophotometer Setup: Set a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder to the desired reaction temperature (e.g., 70°C).

-

Baseline Correction: Record a baseline spectrum using a cuvette containing only the solvent.

-

Initiate Reaction: Add a precise aliquot of the initiator stock solution to the pre-heated cuvette, mix quickly, and immediately begin recording absorbance measurements over time at the wavelength of maximum absorbance (λmax) for the azo group.

-

Data Acquisition: Collect absorbance data at regular intervals until the absorbance value plateaus, indicating the reaction is complete.

-

Kinetic Analysis: Since the decomposition is a first-order reaction, plot the natural logarithm of the absorbance (ln(At)) versus time (t). The plot should yield a straight line.

-

Rate Constant Calculation: The rate constant (kd) is determined from the negative slope of the linear fit (-slope = kd).

Caption: Experimental workflow for determining decomposition kinetics.

Conclusion

The mechanism of radical formation from 4,4'-Azobis(4-cyano-1-pentanol) is a well-defined process rooted in the principles of physical organic chemistry. Its decomposition, initiated by heat or light, proceeds via a first-order kinetic pathway involving the homolytic cleavage of C-N bonds and the extrusion of nitrogen gas. This generates two functional, carbon-centered radicals. The ultimate efficiency of this initiator is governed by the ability of these primary radicals to escape the solvent cage and avoid wasteful recombination reactions. A thorough understanding of this mechanism, from the molecular-level bond breaking to the macro-level kinetic behavior, is paramount for scientists and engineers to precisely control polymerization reactions and rationally design novel functional polymers for high-value applications.

References

- Vertex AI Search. (2025).

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Azo Initiators: From Basic Chemistry to Advanced Polymer Architectures.

- Wikipedia. (2023).

- Petersen, R. C., Markgraf, J. H., & Ross, S. D. (n.d.). Solvent Effects in the Decomposition of 1,1'-Diphenylazoethane and 2,2'-Azobis-(2-methylpropionitrile). Journal of the American Chemical Society.

- Wako Pure Chemical Industries, Ltd. (2022). What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples.

- Zhou, Y., Zhang, Z., Postma, A., & Moad, G. (n.d.). Kinetics and mechanism for thermal and photochemical decomposition of 4,4′-azobis(4-cyanopentanoic acid) in aqueous media. Polymer Chemistry (RSC Publishing).

- ResearchGate. (2025). Functional azo-initiators - Synthesis and molecular characteristics.

- Wako Pure Chemical Industries, Ltd. (n.d.).

- Ningbo Inno Pharmchem Co., Ltd. (n.d.).

- Greene, F. D., Berwick, M. A., & Stowell, J. C. (n.d.). Stereochemistry of free-radical recombination reactions. Cage effect in decomposition of SS-(-)-azobis-.alpha.-phenylethane. Journal of the American Chemical Society.

- ResearchGate. (n.d.). Kinetics and mechanism for thermal and photochemical decomposition of 4,4'-azobis(4-cyanopentanoic acid) in aqueous media | Request PDF.

- Zhou, Y., Zhang, Z., Postma, A., & Moad, G. (n.d.). Supporting information Kinetics and mechanism for thermal and photochemical decomposition of 4,4'-azobis(4-cyanopentanoic acid).

- Google Patents. (n.d.).

- FUJIFILM Wako Chemicals. (n.d.).

- Sedlak, M., & Tauer, K. (2000).

- Haines, P. J., & Skinner, G. A. (n.d.). Kinetics of thermal decomposition of 4,4′-azobis-(4-cyanopentanoic acid) and its salts in aqueous solution. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing).

- Neuman, R. C., & Lockyer, G. D. (n.d.). The Mechanism of Decomposition of Azo Compounds. III. Cage Effects with Positively Charged Geminate Radical Pairs. Journal of the American Chemical Society.

- Ningbo Inno Pharmchem Co., Ltd. (2025). Understanding the Properties and Applications of 4,4'-Azobis(4-cyano-1-pentanol).

- ResearchGate. (n.d.). Thermal analysis and pyrolysis products analysis of 4,4′-azobis (4-cyanovaleric acid)

- Pitre, S. P., & McTiernan, C. D. (n.d.). Influence of Cage Effects in Directing the Outcome of C–X Bond Forming Reactions. PMC.

- FUJIFILM Wako Chemicals Europe GmbH. (2020).

- Wikipedia. (n.d.). Cage effect.

Sources

- 1. Understanding Azo Initiators in Polymer Chemistry and Their Applications [qfperoxide.com]

- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 3. Azo polymerization initiator | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]

- 8. nbinno.com [nbinno.com]

- 9. Radical initiator - Wikipedia [en.wikipedia.org]

- 10. Kinetics and mechanism for thermal and photochemical decomposition of 4,4′-azobis(4-cyanopentanoic acid) in aqueous media - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Influence of Cage Effects in Directing the Outcome of C–X Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cage effect - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Kinetics of thermal decomposition of 4,4′-azobis-(4-cyanopentanoic acid) and its salts in aqueous solution - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of 4,4'-Azobis(4-cyano-1-pentanol) in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4,4'-Azobis(4-cyano-1-pentanol), a key functional azo initiator used in polymer synthesis and material science. Recognizing the critical role of solvent selection in polymerization kinetics, polymer properties, and process efficiency, this document delves into the theoretical and practical aspects of this initiator's solubility. Due to a scarcity of published quantitative data, this guide empowers researchers with a robust, step-by-step experimental protocol to determine solubility in their specific solvent systems, ensuring optimal performance and reproducibility. This guide is intended for researchers, scientists, and drug development professionals who utilize radical polymerization in their work.

Introduction to 4,4'-Azobis(4-cyano-1-pentanol)

4,4'-Azobis(4-cyano-1-pentanol) is a symmetrical azo compound that serves as a thermal free-radical initiator. Its molecular structure, featuring two hydroxyl (-OH) and two cyano (-CN) functional groups, distinguishes it from other common azo initiators like AIBN (Azobisisobutyronitrile). These functional groups not only influence its decomposition kinetics but also play a pivotal role in its solubility profile and allow for the synthesis of functionalized polymers.

The selection of an appropriate solvent is paramount for any polymerization process. The solubility of the initiator dictates the homogeneity of the reaction mixture, which in turn affects the initiation rate, the molecular weight distribution of the polymer, and the overall reaction kinetics. Poor solubility can lead to localized high concentrations of radicals, resulting in uncontrolled polymerization and undesirable polymer characteristics. Therefore, a thorough understanding of the solubility of 4,4'-Azobis(4-cyano-1-pentanol) in various organic solvents is essential for its effective application.

Theoretical Considerations for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The molecular structure of 4,4'-Azobis(4-cyano-1-pentanol) provides key insights into its expected solubility.

-

Polarity: The presence of two hydroxyl (-OH) and two cyano (-CN) groups imparts a significant degree of polarity to the molecule. The hydroxyl groups are capable of hydrogen bonding, both as donors and acceptors, while the cyano groups are strong hydrogen bond acceptors.

-

Intermolecular Forces: The primary intermolecular forces at play will be hydrogen bonding and dipole-dipole interactions. The aliphatic backbone of the molecule contributes to van der Waals forces.

Based on these structural features, it is anticipated that 4,4'-Azobis(4-cyano-1-pentanol) will exhibit greater solubility in polar, protic solvents (e.g., alcohols) and polar, aprotic solvents (e.g., DMSO, DMF) that can engage in hydrogen bonding or strong dipole-dipole interactions. Conversely, its solubility is expected to be limited in nonpolar solvents such as hydrocarbons (e.g., hexane, toluene).

Qualitative and Quantitative Solubility Data

While comprehensive quantitative solubility data for 4,4'-Azobis(4-cyano-1-pentanol) is not widely available in published literature, some qualitative observations have been reported. It is known to be slightly soluble in methanol and dimethyl sulfoxide (DMSO)[1]. One source suggests that it is soluble in alcoholic organic solvents but poorly soluble in water[2].

To facilitate a more systematic understanding, the following table provides a summary of expected and observed solubility. Researchers are encouraged to use the experimental protocol outlined in the subsequent section to populate this table with quantitative data for their solvents of interest.

Table 1: Solubility of 4,4'-Azobis(4-cyano-1-pentanol) in Common Organic Solvents

| Solvent Class | Solvent | Polarity Index | Expected Solubility | Qualitative Data | Quantitative Data ( g/100 mL at 25°C) |

| Alcohols | Methanol | 5.1 | High | Slightly Soluble[1] | User to Determine |

| Ethanol | 4.3 | High | Soluble[2] | User to Determine | |

| Isopropanol | 3.9 | Moderate | User to Determine | User to Determine | |

| Ketones | Acetone | 5.1 | Moderate-High | User to Determine | User to Determine |

| Methyl Ethyl Ketone | 4.7 | Moderate | User to Determine | User to Determine | |

| Ethers | Tetrahydrofuran (THF) | 4.0 | Moderate | User to Determine | User to Determine |

| Amides | Dimethylformamide (DMF) | 6.4 | High | User to Determine | User to Determine |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | 7.2 | High | Slightly Soluble[1] | User to Determine |

| Halogenated | Dichloromethane | 3.1 | Low-Moderate | User to Determine | User to Determine |

| Chloroform | 4.1 | Low-Moderate | User to Determine | User to Determine | |

| Aromatics | Toluene | 2.4 | Low | User to Determine | User to Determine |

| Aliphatics | n-Hexane | 0.1 | Very Low | User to Determine | User to Determine |

Experimental Protocol for Solubility Determination

The following protocol is a generalized method adapted from established international guidelines for determining the solubility of chemical substances. This method is designed to be a self-validating system, providing researchers with a reliable means to generate their own high-quality solubility data.

Principle

This method is based on the "flask method," which involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the solute in the saturated solution.

Materials and Equipment

-

4,4'-Azobis(4-cyano-1-pentanol) (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps and PTFE-lined septa

-

Volumetric flasks and pipettes

-

Syringe filters (PTFE, 0.22 µm)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Experimental Workflow

The overall workflow for determining the solubility is depicted in the following diagram:

Caption: Experimental workflow for determining the solubility of 4,4'-Azobis(4-cyano-1-pentanol).

Step-by-Step Methodology

-

Preparation of Test Samples:

-

Into a series of glass vials, add an excess amount of 4,4'-Azobis(4-cyano-1-pentanol) (e.g., 50-100 mg). The key is to have undissolved solid remaining at the end of the equilibration period.

-

Accurately add a known volume (e.g., 5.0 mL) of the selected organic solvent to each vial.

-

Prepare at least three replicate vials for each solvent.

-

-

Equilibration:

-

Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is generally recommended. A preliminary experiment can be conducted to determine the time required to reach a plateau in concentration.

-

After the agitation period, allow the vials to stand in the thermostatic bath for at least 24 hours to allow the undissolved solid to sediment.

-

-

Sampling and Sample Preparation:

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at the same temperature as the equilibration.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter compatible with the solvent to remove any remaining microparticles.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-calibrated analytical method, such as High-Performance Liquid Chromatography with a UV detector (HPLC-UV).

-

Prepare a calibration curve using standard solutions of 4,4'-Azobis(4-cyano-1-pentanol) of known concentrations in the same solvent.

-

-

Calculation:

-

From the calibration curve, determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying by the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mg/mL.

-

Data Interpretation and Application

The quantitative solubility data obtained from the experimental protocol will enable researchers to make informed decisions regarding solvent selection for their specific applications.

-

Homogeneous Polymerization: For solution polymerization, a solvent that provides high solubility of both the initiator and the monomer is ideal to ensure a homogeneous reaction medium.

-

Dispersion and Emulsion Polymerization: In heterogeneous systems, the partitioning of the initiator between the different phases is influenced by its relative solubility, which can affect the locus of initiation.

-

Recrystallization and Purification: The synthesis of 4,4'-Azobis(4-cyano-1-pentanol) often involves a final purification step by recrystallization. Knowledge of its solubility in different solvents at various temperatures is crucial for selecting an appropriate solvent system for this process.

The relationship between the molecular structure of the solvent and the measured solubility of 4,4'-Azobis(4-cyano-1-pentanol) can be visualized as follows:

Caption: Logical relationship between solute/solvent properties and solubility.

Conclusion

While a comprehensive database of the solubility of 4,4'-Azobis(4-cyano-1-pentanol) in all common organic solvents is not yet established, this technical guide provides the theoretical framework and a robust experimental protocol for researchers to determine this critical parameter. By understanding the molecular basis of its solubility and by generating reliable, in-house data, scientists can optimize their polymerization processes, leading to the synthesis of well-defined polymers with desired properties. This guide serves as a valuable resource for anyone working with this versatile functional initiator.

References

-

Unilong Industry Co., Ltd. (n.d.). 4,4'-Azobis(4-cyano-1-pentanol) CAS 4693-47-4. Retrieved from [Link]

Sources

What is 4,4'-Azobis(4-cyano-1-pentanol) used for in polymer chemistry?

An In-Depth Technical Guide to 4,4'-Azobis(4-cyano-1-pentanol) in Advanced Polymer Synthesis

This guide provides researchers, polymer scientists, and drug development professionals with a comprehensive technical overview of 4,4'-Azobis(4-cyano-1-pentanol), a functional azo initiator. We will move beyond basic principles to explore the causality behind its application, focusing on its strategic role in the synthesis of functional and advanced polymeric architectures.

The Strategic Value of a Functional Initiator

In polymer chemistry, an initiator is not merely a catalyst that starts a reaction; it is the genesis of the polymer chain. Standard initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are highly effective but yield polymer chains with relatively inert ends. The strategic advantage of 4,4'-Azobis(4-cyano-1-pentanol) lies in its molecular architecture. The presence of a terminal hydroxyl (-OH) group on the radical fragments it generates is a deliberate design choice, transforming the initiator from a simple "on switch" into a foundational building block for advanced macromolecular engineering.

The core utility of this initiator stems from its thermal decomposition, which predictably cleaves the central azo bond (-N=N-) to produce nitrogen gas and two identical cyano-pentanol free radicals.[1][2] These radicals initiate polymerization, embedding the hydroxyl functionality at the terminus of the polymer chain.

Caption: Chemical Structure of 4,4'-Azobis(4-cyano-1-pentanol).

Mechanism of Action: From Initiator to Functional Polymer

The decomposition of 4,4'-Azobis(4-cyano-1-pentanol) is a first-order kinetic process driven by heat.[3] This controlled decomposition allows for predictable initiation rates, which is crucial for synthesizing polymers with well-defined molecular weights.[4]

Caption: Thermal decomposition of the initiator into functional radicals.

The most significant application of this initiator is the synthesis of α,ω-dihydroxy telechelic polymers .[5] Telechelic polymers are macromolecules with two reactive functional end-groups, making them invaluable as building blocks for multiblock copolymers, chain extenders, and network formers.

The formation of a di-functional polymer is statistically governed by the mode of termination. In free-radical polymerization, termination can occur via disproportionation or combination. For monomers like styrenes and acrylates, termination by combination is a significant pathway. When two growing polymer chains, each initiated by a hydroxyl-bearing radical, combine, the resulting single polymer chain is capped at both ends with hydroxyl groups.

Caption: Workflow for synthesizing α,ω-dihydroxy telechelic polymers.

Decomposition Kinetics and Experimental Considerations

The rate of polymerization and the final molecular weight are heavily influenced by the initiator's decomposition rate. This rate is quantified by the decomposition rate constant (kd) and is often expressed as a 10-hour half-life temperature (T1/2) —the temperature at which 50% of the initiator will decompose over 10 hours.[6] While precise kinetic data for 4,4'-Azobis(4-cyano-1-pentanol) is not as widely published as for its carboxylic acid analog, 4,4'-Azobis(4-cyanopentanoic acid) (ACPA), the structural similarity makes ACPA's data an excellent and authoritative proxy.[7][8]

Table 1: Decomposition Kinetic Data for 4,4'-Azobis(4-cyanopentanoic acid) (ACPA)

| Parameter | Value in Aqueous Media | Value in DMF | Source |

|---|---|---|---|

| Activation Energy (Ea) | ~132 kJ mol⁻¹ | 134.0 kJ mol⁻¹ | [7][8] |

| 10-hour Half-Life (T1/2) | 65-67 °C | 63 °C |[7][8] |

Causality in Experimental Design:

-

Temperature Selection: Choosing a polymerization temperature around the 10-hour T1/2 ensures a steady supply of radicals throughout the reaction period (typically several hours). Operating at significantly higher temperatures will cause rapid initiator burnout, leading to a broad molecular weight distribution and low conversion.

-

Solvent Choice: The polarity of the solvent can influence the decomposition rate. As seen with ACPA, decomposition is slightly faster in an organic solvent like DMF compared to water.[8] The initiator itself is soluble in alcoholic organic solvents.[4]

-

Monomer Compatibility: This initiator is well-suited for the free-radical polymerization of a wide range of vinyl monomers, including styrenes, acrylates, methacrylates, and acrylamides.[4]

Application in Block Copolymer Synthesis: The Macroinitiator Strategy

The true power of the hydroxyl-terminated polymers synthesized with this initiator is their use as macroinitiators for other polymerization mechanisms.[9] This is a cornerstone of advanced polymer synthesis, enabling the creation of A-B-A triblock or multiblock copolymers.

A prime example is the combination of free-radical polymerization with Ring-Opening Polymerization (ROP).[10] The α,ω-dihydroxy telechelic polymer (e.g., polystyrene or poly(methyl methacrylate)) can serve as a difunctional macroinitiator for the ROP of cyclic monomers like ε-caprolactone or lactide.[11][12] This yields an A-B-A triblock copolymer, where the 'A' blocks are the vinyl polymer and the 'B' block is the polyester.

Caption: Synthesis of an A-B-A triblock copolymer via ROP.

These block copolymers are of immense interest to drug development professionals, as they can self-assemble into micelles for drug encapsulation, form hydrogels for tissue engineering, or act as thermoplastic elastomers.

Self-Validating Experimental Protocol: Synthesis of α,ω-Dihydroxy Telechelic Polystyrene

This protocol describes a representative free-radical polymerization to produce a hydroxyl-terminated polystyrene. The self-validating steps include monitoring conversion and characterizing the final product to confirm its structure and functionality.

Materials:

-

Styrene (inhibitor removed)

-

4,4'-Azobis(4-cyano-1-pentanol)

-

Anisole (or Toluene), anhydrous

-

Methanol

-

Schlenk flask, magnetic stir bar, condenser, nitrogen/argon inlet, oil bath

Procedure:

-

Reactor Setup: A 100 mL Schlenk flask is equipped with a magnetic stir bar and condenser and dried under vacuum with a heat gun. The flask is then backfilled with an inert atmosphere (N₂ or Ar).

-

Reagent Charging: To the flask, add styrene (10.0 g, 96 mmol) and anisole (20 mL). The solution is stirred to homogenize.

-

Initiator Addition: In a separate vial, dissolve 4,4'-Azobis(4-cyano-1-pentanol) (e.g., 0.242 g, 0.96 mmol, for a target degree of polymerization of 100) in a minimal amount of anisole or THF and add it to the flask via syringe.

-

Degassing: The reaction mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen, which is a potent inhibitor of radical polymerization.

-

Polymerization: The flask is lowered into a preheated oil bath set to 70 °C . The reaction is allowed to proceed under a positive pressure of inert gas with vigorous stirring for 12-24 hours.

-

Causality Check: The temperature is chosen to be near the 10-hour T1/2 to ensure a controlled initiation rate over the reaction period.

-

-

Monitoring: Small aliquots can be taken periodically via a degassed syringe to monitor monomer conversion by ¹H NMR or gravimetry.

-

Termination & Isolation: The polymerization is quenched by cooling the flask in an ice bath and exposing the mixture to air. The viscous solution is then slowly poured into a large excess of cold methanol (~400 mL) with rapid stirring.

-

Self-Validation: The polystyrene will precipitate as a white solid, while the unreacted monomer and initiator fragments remain in the methanol.

-

-

Purification: The precipitated polymer is collected by filtration, redissolved in a minimal amount of THF, and re-precipitated into cold methanol. This process is repeated twice to ensure high purity.

-

Drying: The final polymer is dried in a vacuum oven at 40 °C to a constant weight.

-

Characterization: The final product should be analyzed by:

-

¹H NMR: To confirm the polymer structure and the presence of end-groups.

-

FTIR: To identify the characteristic hydroxyl (-OH stretch around 3400 cm⁻¹) and nitrile (-C≡N stretch around 2240 cm⁻¹) end-groups.

-

Gel Permeation Chromatography (GPC): To determine the molecular weight (Mₙ) and dispersity (Đ). A monomodal distribution is expected.

-

References

-

ResearchGate. Functional azo-initiators - Synthesis and molecular characteristics. Available at: [Link]

-

ResearchGate. Kinetics and mechanism for thermal and photochemical decomposition of 4,4'-azobis(4-cyanopentanoic acid) in aqueous media | Request PDF. Available at: [Link]

-

Royal Society of Chemistry. Kinetics and mechanism for thermal and photochemical decomposition of 4,4′-azobis(4-cyanopentanoic acid) in aqueous media - Polymer Chemistry (RSC Publishing). Available at: [Link]

-

Royal Society of Chemistry. Kinetics of thermal decomposition of 4,4′-azobis-(4-cyanopentanoic acid) and its salts in aqueous solution - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing). Available at: [Link]

-

Unilong Industry Co., Ltd. 4,4'-Azobis(4-cyano-1-pentanol) CAS 4693-47-4 - Chemical Supplier Unilong. Available at: [Link]

-

LangFang Hawk T&D. 4,4'-Azobis(4-Cyano -1 Pentanol). Available at: [Link]

-

ResearchGate. Synthesis of well-defined α,ω-telechelic multiblock copolymers in aqueous medium: In situ generation of α,ω-diols. Available at: [Link]

-

Wikipedia. 4,4'-Azobis(4-cyanopentanoic acid). Available at: [Link]

-

FUJIFILM Wako Chemicals U.S.A. Corporation. Application examples of Azo initiators. Available at: [Link]

-

University of Illinois Urbana-Champaign. Synthesis of Telechelic Polyolefins. Available at: [Link]

-

Wikipedia. Ring-opening polymerization. Available at: [Link]

-

Durham University. The Synthesis and Self-Assembly of MPC Block Copolymers - Durham E-Theses. Available at: [Link]

-

Polymer Chemistry. Understanding Azo Initiators in Polymer Chemistry and Their Applications. Available at: [Link]

-

FUJIFILM Wako Chemicals U.S.A. Corporation. Azo Polymerization Initiators Comprehensive Catalog. Available at: [Link]

-

FUJIFILM Wako Chemicals Europe GmbH. Azo polymerization initiators. Available at: [Link]

-

Royal Society of Chemistry. Supplementary Information New amphiphilic block copolymers from lactic acid and cholinium building units. Available at: [Link]

-

MDPI. Recent Advances in the Synthesis of Aromatic Azo Compounds. Available at: [Link]

Sources

- 1. Understanding Azo Initiators in Polymer Chemistry and Their Applications [qfperoxide.com]

- 2. Azo polymerization initiators|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 3. Kinetics of thermal decomposition of 4,4′-azobis-(4-cyanopentanoic acid) and its salts in aqueous solution - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 4. 4,4'-Azobis(4-cyano-1-pentanol) CAS 4693-47-4 - Chemical Supplier Unilong [unilongindustry.com]

- 5. researchgate.net [researchgate.net]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. researchgate.net [researchgate.net]

- 8. Kinetics and mechanism for thermal and photochemical decomposition of 4,4′-azobis(4-cyanopentanoic acid) in aqueous media - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Ring-opening polymerization - Wikipedia [en.wikipedia.org]

- 11. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 12. rsc.org [rsc.org]

An In-Depth Technical Guide to the Synthesis of 4,4'-Azobis(4-cyano-1-pentanol)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Functional Azo Initiator

4,4'-Azobis(4-cyano-1-pentanol) is a specialized azo compound that serves as a functional free-radical initiator.[1][2] Its molecular structure is distinguished by a central azo group (-N=N-) flanked by two cyanopentanol moieties. This unique architecture imparts dual functionality: the azo group acts as a thermally or photochemically labile source of free radicals for initiating polymerization, while the terminal hydroxyl groups provide sites for subsequent chemical modification.[1] This makes 4,4'-Azobis(4-cyano-1-pentanol) a valuable tool in the synthesis of telechelic polymers, block copolymers, and other advanced polymeric materials with applications in drug delivery, coatings, and biomaterials. This guide provides a comprehensive overview of a robust synthetic pathway to this versatile initiator, grounded in established chemical principles and safety protocols.

Strategic Synthesis Pathway: A Two-Step Approach

The most logical and well-documented approach to the synthesis of 4,4'-Azobis(4-cyano-1-pentanol) involves a two-step process. The first step is the preparation of the carboxylic acid precursor, 4,4'-Azobis(4-cyanovaleric acid) (ACVA). The second, and more hazardous step, is the reduction of the carboxylic acid groups of ACVA to the corresponding primary alcohols, yielding the desired 4,4'-Azobis(4-cyano-1-pentanol).

Caption: Overall two-step synthesis pathway for 4,4'-Azobis(4-cyano-1-pentanol).

Part 1: Synthesis of 4,4'-Azobis(4-cyanovaleric acid) (ACVA)

This initial step involves the formation of a hydrazo intermediate from levulinic acid, sodium cyanide, and hydrazine, followed by oxidation to the azo compound. The following protocol is adapted from established patent literature, providing a high-yield route to ACVA.

Experimental Protocol: Synthesis of ACVA

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Levulinic Acid | 116.11 | 116.1 g | 1.0 |

| Sodium Cyanide (NaCN) | 49.01 | 54.0 g | 1.1 |

| Hydrazine Hydrate (~64%) | 50.06 | 40.0 g | ~0.5 |

| Sodium Hydroxide (NaOH) | 40.00 | 44.0 g | 1.1 |

| Chlorine Gas (Cl2) | 70.90 | As needed | - |

| Acetone | 58.08 | As needed | - |

| Water (deionized) | 18.02 | As needed | - |

Procedure:

-

Formation of the Hydrazo Intermediate:

-

In a well-ventilated fume hood, a solution of sodium hydroxide (44.0 g) in water (200 mL) is prepared in a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer. The solution is cooled to 5°C in an ice bath.

-

Levulinic acid (116.1 g) is added dropwise while maintaining the temperature below 10°C.

-

A solution of sodium cyanide (54.0 g) in water (100 mL) is then added, again keeping the temperature below 10°C.

-

Hydrazine hydrate (40.0 g) is added dropwise over a period of one hour, ensuring the temperature does not exceed 10°C. The reaction mixture is stirred for an additional 2 hours at this temperature.

-

-

Oxidation to ACVA:

-

The reaction mixture containing the hydrazo intermediate is cooled to 5°C.

-

Acetone (700 mL) is added to the flask.

-

Chlorine gas is bubbled through the solution at a controlled rate, maintaining the reaction temperature below 10°C. The addition of chlorine is continued until the reaction is complete, which can be monitored by the disappearance of the hydrazo intermediate (e.g., by TLC).

-

Upon completion of the oxidation, the reaction mixture is allowed to stand, and it will separate into two layers.

-

-

Isolation and Purification of ACVA:

-

The upper acetone-water layer containing the product is separated.

-

The acetone is removed under reduced pressure, which will cause the precipitation of ACVA.

-

The precipitated solid is collected by suction filtration and washed with cold water.

-

The crude ACVA is then recrystallized from methanol to yield a pure, white crystalline product.[3]

-

Part 2: Reduction of ACVA to 4,4'-Azobis(4-cyano-1-pentanol)

This step involves the reduction of the carboxylic acid functionalities of ACVA to primary alcohols. Due to the high reactivity of azo compounds, a powerful yet selective reducing agent is required. Lithium aluminum hydride (LiAlH₄) is a suitable choice for this transformation.[4][5]

Causality Behind Experimental Choices:

-

Choice of Reducing Agent: Lithium aluminum hydride is a potent reducing agent capable of reducing carboxylic acids to primary alcohols.[4] Sodium borohydride is generally not reactive enough for this transformation.[5]

-

Solvent: The reaction must be carried out in a dry, aprotic solvent such as tetrahydrofuran (THF) because LiAlH₄ reacts violently with water and other protic solvents.

-

Temperature: The initial addition of ACVA to the LiAlH₄ suspension is performed at a low temperature (0°C) to control the initial exothermic reaction. The reaction is then allowed to proceed at room temperature or with gentle heating to ensure completion.

-

Work-up: A careful, sequential addition of water and a sodium hydroxide solution is a standard and safe method for quenching the excess LiAlH₄ and precipitating the aluminum salts, facilitating the isolation of the product.

Experimental Protocol: Reduction of ACVA

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4,4'-Azobis(4-cyanovaleric acid) (ACVA) | 280.28 | 28.0 g | 0.1 |

| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 11.4 g | 0.3 |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 500 mL | - |

| Water (deionized) | 18.02 | As needed | - |

| 15% Sodium Hydroxide Solution | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

Reaction Setup:

-

A three-necked round-bottom flask is flame-dried under a stream of inert gas (e.g., argon or nitrogen) and equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a bubbler.

-

Anhydrous THF (300 mL) is added to the flask, followed by the careful, portion-wise addition of lithium aluminum hydride (11.4 g) to create a suspension. The suspension is cooled to 0°C in an ice bath.

-

-

Reduction of ACVA:

-

ACVA (28.0 g) is dissolved in anhydrous THF (200 mL) and added to the dropping funnel.

-

The ACVA solution is added dropwise to the stirred LiAlH₄ suspension over a period of 1-2 hours, maintaining the reaction temperature at 0°C.

-

After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Isolation:

-

The reaction flask is cooled back to 0°C in an ice bath.

-

The reaction is carefully quenched by the slow, sequential dropwise addition of:

-

Water (11.4 mL)

-

15% aqueous sodium hydroxide solution (11.4 mL)

-

Water (34.2 mL)

-

-

A granular precipitate of aluminum salts should form. The mixture is stirred for 30 minutes at room temperature.

-

The solid is removed by filtration, and the filter cake is washed thoroughly with THF.

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4,4'-Azobis(4-cyano-1-pentanol).

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield a white or light yellow crystalline powder.[2]

-

Characterization of 4,4'-Azobis(4-cyano-1-pentanol)

The successful synthesis of the target compound should be confirmed by standard analytical techniques:

-

Melting Point: The purified product should exhibit a sharp melting point.

-

FT-IR Spectroscopy: The IR spectrum should show the disappearance of the broad O-H and C=O stretching bands of the carboxylic acid in ACVA and the appearance of a broad O-H stretching band for the alcohol at approximately 3300-3400 cm⁻¹. The C≡N stretch should remain at around 2240 cm⁻¹.

-

¹H NMR Spectroscopy: The proton NMR spectrum should confirm the presence of the methylene protons adjacent to the hydroxyl group (a triplet around 3.6 ppm) and the disappearance of the carboxylic acid proton signal.

-

¹³C NMR Spectroscopy: The carbon NMR should show a peak for the carbon attached to the hydroxyl group at around 60-65 ppm and the disappearance of the carbonyl carbon signal from the carboxylic acid.

Safety and Handling

A Self-Validating System of Protocols:

The protocols described herein are designed with safety as a primary consideration. However, it is imperative that all procedures are conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

-

Sodium Cyanide: Highly toxic by ingestion, inhalation, and skin contact. All manipulations must be performed in a fume hood. An emergency cyanide antidote kit should be readily available.

-

Hydrazine Hydrate: Corrosive and toxic. Handle with extreme care in a fume hood.

-

Chlorine Gas: A severe respiratory irritant. Use only in a well-ventilated fume hood with appropriate gas scrubbing.

-

Lithium Aluminum Hydride (LiAlH₄): A highly reactive, water-reactive, and flammable solid. It reacts violently with water and protic solvents to produce flammable hydrogen gas. All equipment must be thoroughly dried before use, and the reaction must be conducted under an inert atmosphere. The quenching procedure must be performed slowly and with extreme caution.

References

Sources

An In-depth Technical Guide to 4,4'-Azobis(4-cyano-1-pentanol) for Advanced Polymer Synthesis and Drug Delivery Applications

This guide provides a comprehensive technical overview of 4,4'-Azobis(4-cyano-1-pentanol) (CAS No. 4693-47-4), a functional azo initiator designed for researchers, chemists, and drug development professionals. Moving beyond a simple datasheet, this document delves into the core chemical principles, practical applications, and field-proven insights essential for leveraging this molecule's unique attributes in advanced material synthesis and biomedical research.

Strategic Overview: The Unique Value Proposition of 4,4'-Azobis(4-cyano-1-pentanol)

4,4'-Azobis(4-cyano-1-pentanol) is a specialized azo compound that serves as a free-radical initiator for polymerization. Its defining feature is the presence of primary hydroxyl (-OH) groups at the termini of its aliphatic chains. This dual-functionality—a thermally labile azo group for initiation and reactive hydroxyl end-groups—makes it a highly valuable tool for the synthesis of functional polymers, particularly telechelic polymers with hydroxyl functionalities at both ends.

These terminal hydroxyl groups are readily available for subsequent chemical modifications, such as esterification or urethane formation. This allows for the straightforward production of block copolymers, polymer networks, and polymer-drug conjugates, making it a cornerstone initiator for applications in advanced coatings, adhesives, and, most notably, in the burgeoning field of polymer-based drug delivery systems.[1]

Physicochemical and Thermal Properties

A thorough understanding of the initiator's properties is paramount for experimental design and success. The key characteristics of 4,4'-Azobis(4-cyano-1-pentanol) are summarized below.

| Property | Value | Source(s) |

| CAS Number | 4693-47-4 | [2] |

| Molecular Formula | C₁₂H₂₀N₄O₂ | [2] |

| Molecular Weight | 252.31 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | >58°C (sublimes) | [4] |

| Boiling Point | 417.4°C (predicted) | [4] |

| Density | 1.08 g/cm³ (predicted) | [5] |

| Solubility | Poorly soluble in water; Soluble in alcoholic organic solvents, DMSO. | [3] |

| Storage Temperature | 2-8°C, protect from light. | [4] |

Thermal Decomposition Kinetics: A Field-Proven Perspective

The decomposition of azo compounds is primarily influenced by the stability of the resulting carbon-centered radicals. For 4,4'-Azobis(4-cyano-1-pentanol), the radicals are tertiary and stabilized by the adjacent cyano group. Its structure is very similar to the well-characterized 4,4'-Azobis(4-cyanovaleric acid) (ACVA or V-501), which has a 10-hour half-life temperature of 63°C in DMF.[6] Another relevant analogue is the hydroxyl-functionalized initiator VA-086 (2,2'-Azobis[2-methyl-N-(2-hydroxyethyl)propionamide]), which has a 10-hour half-life temperature of 86°C in water.[7][8]

Given these comparisons, the 10-hour half-life temperature of 4,4'-Azobis(4-cyano-1-pentanol) is reasonably estimated to be in the range of 60-75°C . This makes it suitable for polymerizations in a variety of common solvents. For experimental work, it is recommended to start with a reaction temperature of around 65-70°C.

Mechanism of Action: Free-Radical Generation

Like all azo initiators, 4,4'-Azobis(4-cyano-1-pentanol) functions by the homolytic cleavage of the central nitrogen-nitrogen double bond upon thermal activation. This process generates two identical cyanopentanol radicals and a molecule of nitrogen gas, which bubbles out of the reaction mixture.[9] These highly reactive carbon-centered radicals then proceed to initiate polymerization by attacking the double bond of a vinyl monomer.

Caption: Mechanism of free-radical polymerization initiated by 4,4'-Azobis(4-cyano-1-pentanol).

Experimental Protocols and Workflows

The true value of this guide lies in its practical application. The following sections provide detailed, step-by-step protocols for key workflows.

General Protocol for Free-Radical Polymerization of a Vinyl Monomer (e.g., Methyl Methacrylate)

This protocol describes a standard solution polymerization to synthesize a hydroxyl-terminated polymer.

Materials:

-

Methyl Methacrylate (MMA), inhibitor removed

-

4,4'-Azobis(4-cyano-1-pentanol)

-

Anhydrous Toluene (or other suitable solvent)

-

Nitrogen gas supply

-

Schlenk flask and condenser

-

Magnetic stirrer and hotplate with temperature control

-

Methanol (for precipitation)

Procedure:

-

Monomer Preparation: Pass MMA through a column of basic alumina to remove the inhibitor.

-

Reaction Setup: Assemble a Schlenk flask with a magnetic stir bar and condenser under a nitrogen atmosphere.

-

Reagent Addition: To the flask, add MMA (e.g., 10 g, 0.1 mol) and anhydrous toluene (e.g., 20 mL).

-

Initiator Addition: Add 4,4'-Azobis(4-cyano-1-pentanol) (e.g., 0.126 g, 0.5 mmol, for a target molecular weight of ~20,000 g/mol ). The amount can be adjusted to control the polymer's molecular weight.

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.

-

Polymerization: Immerse the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 6-24 hours). The viscosity of the solution will increase as the polymerization progresses.

-

Termination and Precipitation: Cool the reaction to room temperature. Slowly pour the viscous solution into a large excess of cold methanol (e.g., 400 mL) while stirring vigorously. The polymer will precipitate as a white solid.

-

Purification: Decant the methanol and redissolve the polymer in a minimal amount of a suitable solvent (e.g., tetrahydrofuran). Reprecipitate into cold methanol. Repeat this process two more times to ensure the removal of unreacted monomer and initiator fragments.

-

Drying: Collect the purified polymer by filtration and dry it under vacuum at 40-50°C to a constant weight.

Conceptual Workflow for Nanoparticle Synthesis and Drug Conjugation

The hydroxyl-terminated polymers synthesized using 4,4'-Azobis(4-cyano-1-pentanol) are excellent precursors for creating drug delivery vehicles.[10] For instance, they can be used to form biodegradable nanoparticles that encapsulate a therapeutic agent.[11][12] Furthermore, the terminal hydroxyl groups can be activated for covalent drug attachment.

Caption: Workflow for creating drug-conjugated nanoparticles.

Workflow Explanation:

-

Polymer Synthesis: A biodegradable and biocompatible polymer (e.g., a copolymer of a lactone and a vinyl monomer) is synthesized using 4,4'-Azobis(4-cyano-1-pentanol) as the initiator to ensure terminal hydroxyl groups.

-

Hydroxyl Group Activation: The terminal -OH groups are activated to create a more reactive intermediate. For example, reacting the polymer with N,N'-Disuccinimidyl carbonate (DSC) in the presence of a base like pyridine converts the hydroxyls into NHS esters.

-

Drug Conjugation: A drug molecule containing a primary amine group is then reacted with the activated polymer. The amine displaces the NHS group, forming a stable carbamate linkage between the polymer and the drug.

-

Purification: The resulting polymer-drug conjugate is purified, typically by dialysis or size exclusion chromatography, to remove any unreacted drug and coupling reagents.

-

Nanoparticle Formulation: The purified conjugate can then be formulated into nanoparticles using techniques like nanoprecipitation.[11] This involves dissolving the polymer-drug conjugate in a water-miscible organic solvent and then adding this solution dropwise to water under vigorous stirring. The polymer's hydrophobic nature causes it to precipitate into nanoparticles, entrapping any non-covalently bound drug as well.

Trustworthiness and Self-Validating Systems

The protocols and workflows described are designed to be self-validating. For instance, in the polymerization protocol, the progress can be monitored by taking aliquots at different time points and analyzing the conversion and molecular weight by techniques such as ¹H NMR and Gel Permeation Chromatography (GPC). A linear increase in molecular weight with conversion is a hallmark of a well-controlled polymerization. In the drug conjugation workflow, successful conjugation can be confirmed by spectroscopic methods (FTIR, NMR) and the drug loading can be quantified using UV-Vis spectroscopy or HPLC after hydrolyzing the polymer-drug linkage.

Conclusion: A Versatile Tool for Innovation

4,4'-Azobis(4-cyano-1-pentanol) is more than just a polymerization initiator; it is a gateway to creating advanced functional materials. Its unique hydroxyl functionality provides a direct route to telechelic polymers, which are key building blocks for a wide array of applications, from high-performance materials to sophisticated drug delivery systems. By understanding its fundamental properties and leveraging the protocols outlined in this guide, researchers can unlock its full potential to drive innovation in their respective fields.

References

-

FUJIFILM Wako Chemicals Europe GmbH. (n.d.). Azo polymerization initiators. Retrieved from [Link]

-

LangFang Hawk T&D. (n.d.). 4,4'-Azobis(4-Cyano -1 Pentanol). Retrieved from [Link]

-

Quintanar-Guerrero, D., Allémann, E., Fessi, H., & Doelker, E. (1998). Preparation techniques and mechanisms of formation of biodegradable nanoparticles from preformed polymers. Drug Development and Industrial Pharmacy, 24(12), 1113-1128. Retrieved from [Link]

-

Wikipedia. (2023, May 24). 4,4'-Azobis(4-cyanopentanoic acid). Retrieved from [Link]

-

Unilong. (n.d.). 4,4'-Azobis(4-cyano-1-pentanol) CAS 4693-47-4. Retrieved from [Link]

-

MDPI. (2020). Highly Efficient Modular Construction of Functional Drug Delivery Platform Based on Amphiphilic Biodegradable Polymers via Click Chemistry. Polymers, 12(3), 546. Retrieved from [Link]

-

ResearchGate. (2023). Acid-triggered radical polymerization of vinyl monomers. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis and Biomedical Applications of Functional Polymers. Retrieved from [Link]

-

ResearchGate. (2015). Thermal Decomposition of 2,2′-Azoisobutyronitrile. The Rate of Initiation in the Polymerisation of Acrylonitrile in N,N-Dimethylformamide. Retrieved from [Link]

-

ResearchGate. (2016). Unusual thermal decomposition kinetics of a dihydroperoxide polymerization initiator. Experimental results and theoretical calculations. Retrieved from [Link]

-

Polymer Science Learning Center. (n.d.). Free Radical Vinyl Polymerization. Retrieved from [Link]

-

MDPI. (2021). An Alternating Magnetic Field-Controlled Drug Delivery System Based on 4,4′-Azobis (4-cyanovaleric Acid)-Functioned Fe3O4@Chitosan Nanoparticles. Nanomaterials, 11(11), 3073. Retrieved from [Link]

-

ResearchGate. (2014). Free radical polymerization of vinyl monomers. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Gram-scale free radical polymerization of an azaborine vinyl monomer. Chemical Communications, 53(80), 11043-11046. Retrieved from [Link]

-

MDPI. (2023). Virtual Free-Radical Polymerization of Vinyl Monomers in View of Digital Twins. Polymers, 15(14), 3001. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis of Polyhydroxybutyrate Nanoparticles Using Surfactant (Span20) for Hydrophobic Drug Delivery. Retrieved from [Link]

-

Chemsrc. (2024, August 20). 4,4'-azobis(4-cyano pentanol). Retrieved from [Link]

Sources

- 1. Heat curing|FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]

- 2. scbt.com [scbt.com]

- 3. 4,4'-Azobis(4-cyano-1-pentanol) CAS 4693-47-4 - Chemical Supplier Unilong [unilongindustry.com]

- 4. 4,4'-Azobis(4-cyano-1-pentanol) | 4693-47-4 [chemicalbook.com]

- 5. 4,4'-azobis(4-cyano pentanol) | CAS#:4693-47-4 | Chemsrc [chemsrc.com]

- 6. V-501|CAS:2638-94-0|4,4'-Azobis(4-cyanovaleric acid)|ACVA|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 7. Azo polymerization initiators|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 8. Azo polymerization initiators|FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Preparation techniques and mechanisms of formation of biodegradable nanoparticles from preformed polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biodegradable Nanoparticles [sigmaaldrich.com]

An In-depth Technical Guide to 4,4'-Azobis(4-cyano-1-pentanol): Physicochemical Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Azobis(4-cyano-1-pentanol), a bifunctional azo initiator, holds a significant position in the landscape of polymer chemistry and material science. Its unique molecular architecture, featuring a central azo group flanked by two cyanopentanol moieties, imparts a dual functionality that is highly sought after in the synthesis of advanced polymeric materials. The thermal lability of the azo linkage serves as a reliable source of free radicals, initiating polymerization with predictable kinetics. Simultaneously, the terminal hydroxyl groups offer reactive sites for subsequent polymer modification, such as chain extension or grafting, enabling the design of complex macromolecular structures like block copolymers and functionalized polymers. This guide provides a comprehensive overview of the core physical and chemical properties of 4,4'-Azobis(4-cyano-1-pentanol), coupled with detailed, field-proven experimental protocols for its characterization. The insights and methodologies presented herein are intended to equip researchers and professionals with the essential knowledge to effectively utilize this versatile initiator in their research and development endeavors.

Physicochemical Properties

The physical and chemical properties of 4,4'-Azobis(4-cyano-1-pentanol) are fundamental to its handling, storage, and application in polymerization reactions. A summary of these key properties is presented in the table below.

| Property | Value | Source |

| Chemical Name | 4,4'-Azobis(4-cyano-1-pentanol) | [1] |

| CAS Number | 4693-47-4 | [1] |

| Molecular Formula | C₁₂H₂₀N₄O₂ | [1] |

| Molecular Weight | 252.31 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | >58 °C (sublimes) | [2] |

| Boiling Point | 417.4 ± 45.0 °C (Predicted) | [2] |

| Density | 1.08 ± 0.1 g/cm³ (Predicted) | [2] |

| Solubility | Slightly soluble in DMSO and Methanol.[2] Insoluble in water but soluble in alcoholic organic solvents.[3] | |

| Storage Temperature | 2-8°C, protect from light | [2] |

Chemical Properties and Reactivity

The most significant chemical property of 4,4'-Azobis(4-cyano-1-pentanol) is its ability to undergo thermal decomposition to generate free radicals. This process is the cornerstone of its application as a polymerization initiator.

Thermal Decomposition Mechanism

Upon heating, the central azo bond (-N=N-) undergoes homolytic cleavage, releasing a molecule of nitrogen gas (N₂) and forming two identical cyanopentanol radicals. This decomposition is a first-order reaction, and the rate is highly dependent on temperature. The generated radicals are effective in initiating the polymerization of a wide range of vinyl monomers.[3] The generally accepted mechanism for the thermal decomposition of azo compounds is depicted below.[4][5][6]

The rate of decomposition is a critical parameter in polymerization kinetics, as it directly influences the rate of initiation and, consequently, the overall polymerization rate and the molecular weight of the resulting polymer. For a closely related compound, 4,4'-Azobis(4-cyanovaleric acid), the decomposition temperature is noted to be around 70°C, at which it releases nitrogen gas and produces two equivalents of reactive radicals.[7]

Experimental Protocols for Characterization

To ensure the quality and performance of 4,4'-Azobis(4-cyano-1-pentanol) as a polymerization initiator, a thorough characterization of its physical and chemical properties is essential. The following section provides detailed, step-by-step methodologies for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To verify the molecular structure of 4,4'-Azobis(4-cyano-1-pentanol).

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 4,4'-Azobis(4-cyano-1-pentanol).

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Tune and shim the instrument to the solvent lock signal.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Assign the chemical shifts in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecular structure.

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of 4,4'-Azobis(4-cyano-1-pentanol). The TGA curve for an azo initiator will show a significant mass loss corresponding to the release of nitrogen gas upon decomposition. [4][8][9] Objective: To evaluate the thermal stability and decomposition profile of 4,4'-Azobis(4-cyano-1-pentanol).

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample into a TGA pan (e.g., alumina or platinum).

-

-

Instrument Setup:

-

Calibrate the instrument for mass and temperature.

-

-

Data Acquisition:

-

Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the mass of the sample as a function of temperature.

-

-

Data Analysis:

-

Analyze the TGA curve to determine:

-

Onset Decomposition Temperature: The temperature at which significant mass loss begins.

-

Percentage Mass Loss: The total mass lost during decomposition, which should correspond to the mass of the nitrogen molecule.

-

Residue: The amount of non-volatile material remaining at the end of the experiment.

-

-

Conclusion

4,4'-Azobis(4-cyano-1-pentanol) is a valuable and versatile radical initiator with broad applications in polymer synthesis. A thorough understanding of its physicochemical properties and a rigorous characterization using the analytical techniques outlined in this guide are paramount for its effective and safe utilization. The provided experimental protocols offer a robust framework for researchers to validate the quality of this initiator and to tailor polymerization conditions to achieve desired polymer properties. As research in advanced materials continues to evolve, the unique bifunctional nature of 4,4'-Azobis(4-cyano-1-pentanol) will undoubtedly continue to be a key enabler of innovation in the field.

References

- A Comprehensive Technical Guide to the Thermal Degradation Analysis of Azo Dyes, with a Focus on Direct Black 166 Analogs. (2025). BenchChem.

- An Investigation on Thermal Decomposition Behavior of Water-Soluble Azo Dyes. (n.d.).

- A Comparative Guide to the Thermal Stability of Radical Initi

- The infrared spectra of nitriles and related compounds frozen in Ar and H2O. (1997). PubMed.

- Thermal degradation of azobenzene dyes. (2020).

- The thermal decomposition of azodicarbonamide (1,1′-azobisformamide). (1975). Journal of the Chemical Society, Perkin Transactions 2.

- Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initi

- 20.8 Spectroscopy of Carboxylic Acids and Nitriles. (2023). OpenStax.

- The Mechanism of Decomposition of Azo Compounds. I. 1,1'-Azocyanocyclohexane and N-(1-Cyanocyclohexyl)-pentamethyleneketenimine. (1951). Journal of the American Chemical Society.

- TGA curves of the macroinitiators and the graft copolymers. (n.d.).

- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts.

- Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes. (n.d.). Fiveable.

- V-501|CAS:2638-94-0|4,4'-Azobis(4-cyanovaleric acid)|ACVA. (n.d.).

- Figure S1. Thermogravimetric analysis (TGA) of (a)... (n.d.).

- DSC curves of azobenzene-containing polymer with azo group in the side... (n.d.).

- Functional Groups

- 1 H-NMR spectra of 4,4 0 -azobis(4-cyanovalerianic acid) (top), the... (n.d.).

- Supporting information Kinetics and mechanism for thermal and photochemical decomposition of 4,4'-azobis(4-cyanopentanoic acid). (n.d.). Royal Society of Chemistry.

- Plasma-Polymerized Polystyrene Coatings for Hydrophobic and Thermally Stable Cotton Textiles. (n.d.). MDPI.

- 4,4'-Azobis(4-cyanopentanoic acid). (n.d.). Wikipedia.

- DSC curves of melting for different samples of AZT and standard... (n.d.).

- Effect of Azo and Peroxide Initiators on a Kinetic Study of Methyl Methacrylate Free Radical Polymerization by DSC. (n.d.).

- Assessment of the Thermal Hazard Characteristics of Three Low-Temperature Active Azo Initiators for Polymer Resin in Construction Industries under Adiab

- Azo polymerization initiators. (n.d.).

- 4,4-Azobis(4-cyanovaleric acid) | C12H16N4O4 | CID 92938. (n.d.). PubChem.

-

4,4'-Azobis(4-cyano-1-pentanol) CAS 4693-47-4 - Chemical Supplier Unilong. (n.d.). Unilong. Retrieved from [Link]

- ¹H NMR spectra for synthesis of SABC: (a) ACVA. (n.d.).

Sources

- 1. scbt.com [scbt.com]

- 2. 4693-47-4 CAS MSDS (4,4'-Azobis(4-cyano-1-pentanol)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 4,4'-Azobis(4-cyano-1-pentanol) CAS 4693-47-4 - Chemical Supplier Unilong [unilongindustry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 4,4'-Azobis(4-cyanopentanoic acid) - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Spectroscopic Characterization of 4,4'-Azobis(4-cyano-1-pentanol): A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Azobis(4-cyano-1-pentanol) is a bifunctional molecule featuring a central azo group flanked by two cyanopentanol moieties. This structure makes it a valuable tool in polymer chemistry and materials science, particularly as a free-radical initiator with hydroxyl functionalities for subsequent polymer modification. Despite its potential applications, a comprehensive, publicly available dataset of its spectroscopic properties, specifically Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, is notably scarce. This guide aims to fill this knowledge gap by providing a detailed theoretical analysis of the expected spectroscopic characteristics of 4,4'-Azobis(4-cyano-1-pentanol).